molecular formula C13H17NO4 B116895 Z-N-Me-Aib-OH CAS No. 144332-60-5

Z-N-Me-Aib-OH

Cat. No. B116895
M. Wt: 251.28 g/mol
InChI Key: QCDSXBNEBTVGTP-UHFFFAOYSA-N
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Description

Z-N-Me-Aib-OH, also known as Z-N,2-Dimethylalanine, is a type of amino acid used in peptide synthesis . It is a white powder with a molecular weight of 251.28 g/mol . The linear formula of Z-N-Me-Aib-OH is C6H5CH2OCON(CH3)C(CH3)2CO2H .


Synthesis Analysis

The synthesis of Z-N-Me-Aib-OH involves solid-phase synthesis methods with Fmoc (fluorenylmethyloxycarbonyl) protection . After the peptide is synthesized, it is deprotected, and the Z protecting group is removed, yielding the Z-N-Me-Aib-OH peptide .


Molecular Structure Analysis

The molecular structure of Z-N-Me-Aib-OH is represented by the linear formula C6H5CH2OCON(CH3)C(CH3)2CO2H . The InChI string is 1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) and the InChI key is QCDSXBNEBTVGTP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Z-N-Me-Aib-OH is a white powder with a melting point of 135-138 °C (lit.) . It is slightly soluble in water and most common organic solvents such as methanol and ethanol. The molecular weight of Z-N-Me-Aib-OH is 251.28 g/mol .

Scientific Research Applications

Nanowire Piezoelectric Nanogenerators

Research has demonstrated the use of zinc oxide (ZnO) in the development of nanowire piezoelectric nanogenerators on plastic substrates, which serve as flexible power sources for nanodevices. These nanogenerators convert mechanical energy into electrical energy, leveraging the piezoelectric properties of ZnO nanowires (NWs). Such technology is crucial for powering portable, wearable, easy-to-use, and/or implantable devices that interface with biological systems, opening new avenues in biomedical science and technology (Gao et al., 2007).

Synthesis and Structural Study of Aib-Based Peptides

Aib (α-aminoisobutyric acid) and its derivatives, such as "Z-N-Me-Aib-OH," have been synthesized and structurally studied for their potential applications in peptide science. The research focuses on the synthesis of poly-Aib oligopeptides and Aib-containing peptides via the 'Azirine/Oxazolone Method.' The crystal structures of these compounds confirm their 310-helical conformation, which is significant for understanding peptide behavior and designing novel biomolecules (Dannecker-Dörig et al., 2011).

Coordination Chemistry and Crystal Structures of Aib-Based Peptides

Further investigations into the coordination chemistry of α-aminoisobutyric acid (H-Aib-OH) and Aib-based small peptides have led to the isolation and characterization of solid complexes. These studies are crucial for understanding the molecular structure and potential applications of Aib-based peptides in material science and bioengineering (Katsoulakou et al., 2009).

Safety And Hazards

Z-N-Me-Aib-OH is classified as non-combustible solids . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

The conformational preferences of a series of capped peptides containing the helicogenic amino acid aminoisobutyric acid (Aib) (Z-Aib-OH, Z-(Aib)2-OMe, and Z-(Aib)4-OMe) are studied in the gas phase under expansion-cooled conditions . Aib oligomers are known to form 310-helical secondary structures in solution and in the solid phase .

properties

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352947
Record name Z-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-N-Me-Aib-OH

CAS RN

144332-60-5
Record name N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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